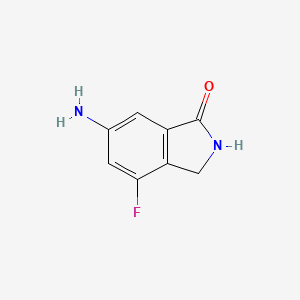![molecular formula C8H10N4 B11918003 4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-63-9](/img/structure/B11918003.png)
4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of formimidate derivatives with hydrazine hydrate in ethanol . Another approach includes the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions, which have been shown to yield good results .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with methylmagnesium iodide, ethylmagnesium bromide, and other Grignard reagents to form corresponding substituted derivatives .
Common Reagents and Conditions:
Oxidation: Ferricyanide is commonly used as an oxidizing agent.
Reduction: Hydrogenation over palladium on carbon (Pd/C) is a typical method.
Substitution: Grignard reagents such as methylmagnesium iodide and ethylmagnesium bromide are frequently used.
Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit different biological activities depending on the substituents .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of CDK2, a key enzyme in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
- 4-Methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Benzyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Phenyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness: 4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2. This makes it a more potent inhibitor compared to its analogs, which may have different substituents and, consequently, varying degrees of activity and selectivity .
Properties
CAS No. |
53645-63-9 |
|---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-ethyl-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H10N4/c1-3-7-6-4-11-12(2)8(6)10-5-9-7/h4-5H,3H2,1-2H3 |
InChI Key |
YNVBJIXKRYKWDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=NN(C2=NC=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11917926.png)
![2h-Pyrazolo[3,4-g]benzoxazole](/img/structure/B11917933.png)
![3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11917941.png)

![4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)
![(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11917958.png)

![7-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11917975.png)
![5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde](/img/structure/B11917978.png)



